6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline core substituted with a methanesulfonyl group, a pyrazole ring, and phenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonyl chloride, phenylboronic acids, and various catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules, such as:
- 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE analogs with different substituents on the quinoline or pyrazole rings.
- Other methanesulfonyl-substituted compounds with varying core structures .
Uniqueness
The uniqueness of 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H22ClN3O3S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
6-chloro-3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-8-10-17(11-9-16)23-15-22(29-30(23)34(2,32)33)25-24(18-6-4-3-5-7-18)20-14-19(27)12-13-21(20)28-26(25)31/h3-14,23H,15H2,1-2H3,(H,28,31) |
InChI Key |
MUTUPEBGAFLPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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